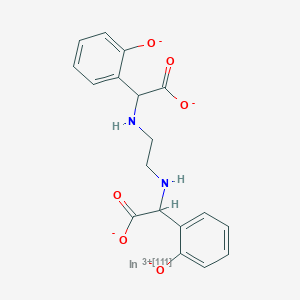

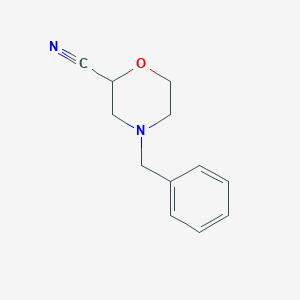

![molecular formula C28H34N4O4 B143827 5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one CAS No. 137109-42-3](/img/structure/B143827.png)

5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one is a vinca alkaloid antineoplastic agent used primarily in the treatment of various cancers, including breast cancer, kidney cancer, Hodgkin’s disease, and Non-Hodgkin’s lymphoma . It is known for its ability to inhibit cell division by disrupting the formation of microtubules, which are essential for mitosis .

準備方法

5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one is produced by the bacterium Streptoverticillium eurocidicum . The preparation involves culturing the bacterium at 27°C for four days on a reciprocating shaker. The culture filtrate is then extracted with ethyl acetate, and the extract is concentrated under reduced pressure to yield an oily residue. This residue is further purified using silica gel column chromatography .

化学反応の分析

5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate and silica gel. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of the vinca alkaloid .

科学的研究の応用

5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of microtubule inhibition and cell division. In biology, it serves as a tool to investigate the effects of microtubule disruption on cellular processes. In medicine, this compound is used in chemotherapy regimens for treating various cancers. It has also been explored for its immunosuppressant properties .

作用機序

The antitumor activity of 5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one is primarily due to its ability to inhibit mitosis at metaphase. It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This disruption of microtubule formation prevents the cancer cells from dividing and proliferating.

類似化合物との比較

5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one is similar to other vinca alkaloids such as vincristine and vinorelbine. it is unique in its specific binding affinity and the particular types of cancers it is most effective against. Vincristine, for example, is more commonly used in the treatment of leukemia, while vinorelbine is often used for lung cancer .

Conclusion

This compound is a vital compound in the field of oncology, with significant applications in both research and clinical settings. Its unique mechanism of action and effectiveness against various cancers make it an essential tool in the fight against cancer.

特性

CAS番号 |

137109-42-3 |

|---|---|

分子式 |

C28H34N4O4 |

分子量 |

490.6 g/mol |

IUPAC名 |

5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |

InChI |

InChI=1S/C28H34N4O4/c1-15(2)27-28(36)31-17(13-33)10-16-11-30-26-19(8-9-22(24(16)26)32(27)3)25(23(35)14-34)20-12-29-21-7-5-4-6-18(20)21/h4-9,11-12,15,17,23,25,27,29-30,33-35H,10,13-14H2,1-3H3,(H,31,36) |

InChIキー |

NXVPLRFWXAISBZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C4=CNC5=CC=CC=C54)C(CO)O)CO |

正規SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C4=CNC5=CC=CC=C54)C(CO)O)CO |

同義語 |

cytoblastin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

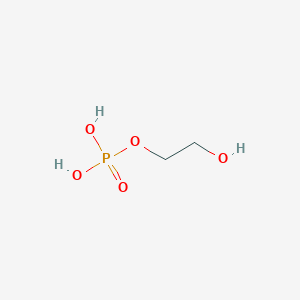

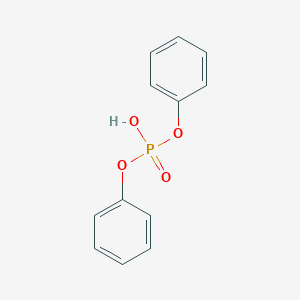

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)